molecular formula C21H20P+ B094256 Triphenyl(prop-2-enyl)phosphanium CAS No. 15912-76-2

Triphenyl(prop-2-enyl)phosphanium

Cat. No. B094256
CAS RN: 15912-76-2
M. Wt: 303.4 g/mol
InChI Key: FLNRHACWTVIBQS-UHFFFAOYSA-N
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Description

Triphenyl(prop-2-enyl)phosphanium (TPP) is an organic compound that has gained attention in scientific research due to its unique chemical structure and properties. TPP is a quaternary phosphonium salt that contains a prop-2-enyl group attached to one of its phenyl rings. This compound has been synthesized through various methods and has shown promising results in different areas of scientific research.

Mechanism Of Action

The mechanism of action of Triphenyl(prop-2-enyl)phosphanium is not well understood, but it is believed to interact with biological systems through electrostatic interactions and hydrogen bonding. Triphenyl(prop-2-enyl)phosphanium has also been shown to act as a proton acceptor and can form stable complexes with metal ions.

Biochemical And Physiological Effects

Triphenyl(prop-2-enyl)phosphanium has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. This compound has also been shown to have potential in cancer research due to its ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using Triphenyl(prop-2-enyl)phosphanium in lab experiments is its ability to form stable complexes with metal ions, which can be useful in catalysis and material science. However, Triphenyl(prop-2-enyl)phosphanium has limited solubility in nonpolar solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving Triphenyl(prop-2-enyl)phosphanium, including the development of new synthesis methods, the investigation of its potential in drug delivery systems, and the exploration of its interactions with biological systems. Additionally, the use of Triphenyl(prop-2-enyl)phosphanium in energy storage and conversion is an area of growing interest.
In conclusion, Triphenyl(prop-2-enyl)phosphanium is a promising compound for scientific research due to its unique chemical structure and properties. Its ability to interact with biological systems and form stable complexes with metal ions makes it a versatile compound with potential applications in various fields of research. Further research is needed to fully understand the mechanism of action of Triphenyl(prop-2-enyl)phosphanium and to explore its potential in different areas of scientific research.

Synthesis Methods

Triphenyl(prop-2-enyl)phosphanium can be synthesized through several methods, including the reaction of triphenylphosphine with propargyl bromide or propargyl chloride, or the reaction of triphenylphosphine with prop-2-enyl bromide or prop-2-enyl chloride. The resulting product is a white crystalline powder that is soluble in polar solvents such as ethanol and water.

Scientific Research Applications

Triphenyl(prop-2-enyl)phosphanium has been used in various scientific research applications, including catalysis, organic synthesis, and material science. This compound has also shown potential in biomedical research due to its ability to interact with biological systems.

properties

IUPAC Name

triphenyl(prop-2-enyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNRHACWTVIBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297792
Record name Triphenyl-2-propen-1-ylphosphonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenyl(prop-2-enyl)phosphanium

CAS RN

15912-76-2
Record name Triphenyl-2-propen-1-ylphosphonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15912-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl-2-propen-1-ylphosphonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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